molecular formula C9H9ClO4S B159549 Methyl 2-(chlorosulfonyl)-3-methylbenzoate CAS No. 126535-26-0

Methyl 2-(chlorosulfonyl)-3-methylbenzoate

Cat. No.: B159549
CAS No.: 126535-26-0
M. Wt: 248.68 g/mol
InChI Key: YZNFOAXNTIGWQG-UHFFFAOYSA-N
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Description

Methyl 2-(chlorosulfonyl)-3-methylbenzoate: is an organic compound characterized by the presence of a chlorosulfonyl group attached to a methylbenzoate structure. This compound is known for its applications in various chemical processes and is often used as an intermediate in the synthesis of pharmaceuticals, dyes, and pigments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Methyl 2-(chlorosulfonyl)-3-methylbenzoate typically involves the chlorosulfonation of methyl 3-methylbenzoate. The reaction is carried out using chlorosulfonic acid as the sulfonating agent. The process involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound is optimized for high yield and purity. The process involves the use of cupric chloride as a catalyst and sodium hypochlorite as a chlorine oxidant. This method enhances the reaction efficiency and reduces the production of by-products .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(chlorosulfonyl)-3-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 2-(chlorosulfonyl)-3-methylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(chlorosulfonyl)-3-methylbenzoate involves its reactivity as an electrophile. The chlorosulfonyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles. This reactivity is exploited in the synthesis of sulfonamides and sulfonates, where the compound acts as a sulfonylating agent .

Comparison with Similar Compounds

Uniqueness: Methyl 2-(chlorosulfonyl)-3-methylbenzoate is unique due to the presence of both the chlorosulfonyl and methyl groups, which confer distinct reactivity and properties compared to its analogs. This makes it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

methyl 2-chlorosulfonyl-3-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO4S/c1-6-4-3-5-7(9(11)14-2)8(6)15(10,12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZNFOAXNTIGWQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)OC)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00888926
Record name Benzoic acid, 2-(chlorosulfonyl)-3-methyl-, methyl ester
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Molecular Weight

248.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126535-26-0
Record name Benzoic acid, 2-(chlorosulfonyl)-3-methyl-, methyl ester
Source CAS Common Chemistry
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Record name Benzoic acid, 2-(chlorosulfonyl)-3-methyl-, methyl ester
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Record name Benzoic acid, 2-(chlorosulfonyl)-3-methyl-, methyl ester
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Record name Benzoic acid, 2-(chlorosulfonyl)-3-methyl-, methyl ester
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Record name Methyl 2-chlorosulfonyl-3-methylbenzoate
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